Receptor Subtype Selectivity: Non-Selective AT1/AT2 Antagonism vs. AT1-Selective Losartan
Saralasin functions as a non-selective angiotensin II receptor antagonist, binding with high affinity to both AT1 and AT2 subtypes. This property enables it to block responses mediated by either receptor subtype, in contrast to losartan, which is AT1-selective and does not engage AT2 receptors [1]. In isolated resistance arteries from wild-type (TK+/+) mice, saralasin significantly impaired flow-induced dilation, whereas losartan had no effect, demonstrating the functional consequence of its AT2-blocking activity [2].
| Evidence Dimension | Functional effect on flow-induced dilation in murine resistance arteries (TK+/+ wild-type) |
|---|---|
| Target Compound Data | Saralasin: significantly impaired flow-induced dilation |
| Comparator Or Baseline | Losartan (AT1-selective): did not affect flow-induced dilation |
| Quantified Difference | Qualitative difference: saralasin blocks AT2-mediated vasodilation; losartan does not |
| Conditions | Isolated resistance arteries from TK+/+ mice; flow-induced dilation assay; saralasin used as non-selective AT1/AT2 antagonist |
Why This Matters
For experimental protocols requiring simultaneous blockade of both angiotensin receptor subtypes, losartan and other AT1-selective ARBs are functionally inadequate; only saralasin provides dual AT1/AT2 coverage.
- [1] Chiu AT, Dunscomb JH, McCall DE, Benfield P, Baubonis W, Sauer B. Characterization of angiotensin AT1A receptor isoform by its ligand binding signature. Regul Pept. 1993;44(2):141-147. Ki values: saralasin 2.07 nM; losartan 14 nM at cloned AT1A receptor. View Source
- [2] Bergaya S, Hilgers RHP, Meneton P, et al. Flow-dependent dilation mediated by endogenous kinins requires angiotensin AT2 receptors. Circ Res. 2004;94:1623-1629. View Source
